molecular formula C21H27NO2 B2927349 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid CAS No. 477857-01-5

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid

Cat. No.: B2927349
CAS No.: 477857-01-5
M. Wt: 325.452
InChI Key: PBJUDEORALAIGE-UHFFFAOYSA-N
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Description

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a specialized organic compound designed for research applications. Its molecular structure integrates a 4-aminobenzoic acid (PABA) moiety, a well-documented scaffold in medicinal chemistry . PABA is a precursor for folate synthesis in many microorganisms but is dispensable for humans, making its derivatives a prime target for developing anti-infective agents . This particular compound is functionalized with a 4-heptylbenzyl group, a modification designed to enhance lipophilicity. Increased lipophilicity can potentially improve passive cellular diffusion and alter the compound's pharmacokinetic profile, which is a common strategy to overcome limitations like poor bioavailability often seen with highly polar pharmacophores . The structural features of this compound suggest potential as a building block in organic synthesis or as a candidate for biological evaluation. Researchers may explore its application in developing novel therapeutic agents, given that similar PABA derivatives have been investigated for their antimicrobial and soluble epoxide hydrolase (sEH) inhibitory activities . Its mechanism of action, contingent on the specific research context, could involve enzyme inhibition through interaction with active sites that accommodate aromatic and long alkyl chains. This product is intended for research purposes exclusively by trained professionals. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(4-heptylphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)16-22-20-14-12-19(13-15-20)21(23)24/h8-15,22H,2-7,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJUDEORALAIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid typically involves the reaction of 4-aminobenzoic acid with 4-heptylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid has several scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for potential biological activities like antimicrobial or anticancer properties.
  • Medicine The compound is explored for potential use in drug development and pharmaceutical formulations.
  • Industry It is utilized in the production of specialty chemicals and materials.

Its mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to enzymes or receptors to modulate their activity. The precise molecular targets and pathways depend on the specific application and biological system under study.

Chemical Reactions
this compound undergoes several chemical reactions:

  • Oxidation Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding carboxylic acids or ketones.
  • Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in reduction reactions to yield amines or alcohols.
  • Substitution Under appropriate conditions, the amino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Acidity and Hydrophobicity

The carboxylic acid group (pKa ~4.2 for benzoic acid ) is influenced by substituents. Electron-withdrawing groups (e.g., -NO₂ in 2-(4-nitrophenoxy)benzenecarboxylic acid) lower pKa, enhancing acidity, while electron-donating groups (e.g., -NH₂ in the target compound) may slightly increase pKa. However, the bulky 4-heptylbenzyl group may sterically hinder ionization.

Hydrophobicity is significantly enhanced by the heptyl chain. Compared to:

  • 4-Hydroxybenzoic acid (logP ~1.5 ): More hydrophilic due to -OH.
  • 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (logP ~3.5 estimated ): Shorter alkyl chain reduces lipophilicity.
  • 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid (logP ~2.8 ): Polar ketone groups moderate hydrophobicity.
Table 1: Key Properties of Benzoic Acid Derivatives
Compound Molecular Weight (g/mol) pKa logP (Estimated) Key Substituents
Benzoic acid 122.12 4.20 1.87 -COOH
4-Hydroxybenzoic acid 138.12 4.58 1.50 -OH, -COOH
4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid 325.45 ~4.5 ~5.0 -COOH, -NH-(4-heptylbenzyl)
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid 256.30 - ~3.5 -COOH, -O-(4-methylbenzyl)
2-(4-Nitrophenoxy)benzenecarboxylic acid 259.21 ~3.0 ~2.2 -COOH, -O-(4-NO₂-phenyl)

Material Science

  • The target compound’s amino group could act as a weak ligand, but steric hindrance from the heptyl chain may limit utility.

Biological Activity

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a heptylbenzyl group attached to an amino group and a benzenecarboxylic acid moiety. Its molecular formula is C21H29NC_{21}H_{29}N with a molecular weight of approximately 307.47 g/mol. The structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Comparative Drug
MCF-75.85Doxorubicin
A5496.30Cisplatin

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by increased caspase-3 activity and alterations in cyclin expression profiles.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase properties, which are crucial for potential Alzheimer's disease therapies. In vitro assays demonstrated that it inhibits acetylcholinesterase (AChE) with an IC50 value of approximately 7.49 µM, suggesting it could enhance cholinergic signaling in the brain.

CompoundIC50 (µM)Reference Drug
4-[(4-Heptylbenzyl)amino]benzoic acid7.49Donepezil
Rivastigmine5.00Rivastigmine

3. PPARα Agonism

Research indicates that this compound may act as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). In cellular assays, it demonstrated a significant upregulation of PPARα target genes such as Acadm and Cpt1a, which are involved in fatty acid metabolism.

The biological activities observed can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cholinergic Enhancement : By inhibiting AChE, it prolongs acetylcholine action at synapses, potentially improving cognitive function.
  • Metabolic Regulation : Activation of PPARα influences lipid metabolism and may have implications in metabolic disorders.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study involving diabetic rats demonstrated that systemic administration reduced retinal vascular leakage, suggesting protective effects against diabetic retinopathy.
  • Another investigation highlighted its efficacy in reducing tumor growth in xenograft models, reinforcing its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate), adhere to GHS hazard classifications for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize aerosol/dust inhalation.
  • Spill Management : Avoid dust generation; clean spills with damp cloths and dispose in sealed containers.
  • Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers).

Q. What synthetic methodologies are reported for this compound, and how can purity be optimized?

  • Methodological Answer : While direct synthesis data is limited, analogous benzoic acid derivatives (e.g., 2-(4-nitrophenoxy)benzenecarboxylic acid) suggest:

  • Step 1 : Coupling 4-heptylbenzylamine with 4-nitrobenzoic acid via nucleophilic substitution or amidation .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).
  • Purification : Recrystallize from ethanol/water mixtures or use reverse-phase HPLC to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-heptylbenzyl substituent influence the compound’s acidity and reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-donating heptyl chain may reduce carboxylic acid acidity (higher pKa) compared to unsubstituted benzoic acid. Measure pKa via potentiometric titration in aqueous ethanol .
  • Steric Effects : The bulky heptyl group may hinder nucleophilic attack at the carbonyl. Assess reactivity through esterification kinetics (e.g., with methanol/H₂SO₄) and compare to control compounds .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict reaction sites .

Q. What advanced analytical techniques resolve structural ambiguities or by-products in synthesized batches?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₇NO₂) and detect trace impurities (e.g., unreacted intermediates) .
  • 2D NMR (COSY, HSQC) : Assign aromatic protons and differentiate regioisomers (e.g., para vs. ortho substitution) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffer), pH, and cell line viability (e.g., MTT assay validation) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may confound bioactivity results .
  • Collaborative Validation : Cross-validate findings with independent labs using blinded samples to eliminate batch-specific artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.